molecular formula C8H12N4O3 B3225112 N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 1245771-62-3

N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B3225112
CAS No.: 1245771-62-3
M. Wt: 212.21 g/mol
InChI Key: UDDXRHIWSTXYPB-UHFFFAOYSA-N
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Description

N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method includes the reaction of 4-nitro-1H-pyrazole-5-carboxylic acid with diethylamine under appropriate conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for pyrazole derivatives, including this compound, often utilize large-scale batch reactors. These methods may involve multistep processes, including the preparation of intermediates followed by their cyclization and functionalization . The use of continuous flow reactors is also being explored to improve efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as 4-nitro-1H-pyrazole-5-carboxylic acid and its various substituted analogs .

Uniqueness

N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry.

Properties

IUPAC Name

N,2-diethyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-3-9-8(13)7-6(12(14)15)5-10-11(7)4-2/h5H,3-4H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDXRHIWSTXYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1CC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251607
Record name N,1-Diethyl-4-nitro-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245771-62-3
Record name N,1-Diethyl-4-nitro-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245771-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1-Diethyl-4-nitro-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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